4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
Overview
Description
4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL can be achieved through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol or acetic acid, for several hours. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the imidazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Complexation: The compound can form complexes with various metal ions, such as cobalt, nickel, copper, manganese, and zinc. These metal complexes exhibit different chemical and physical properties compared to the parent compound.
Scientific Research Applications
4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL has several scientific research applications:
Antioxidant Activity: The compound has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for developing new antioxidant drugs.
Antimicrobial Efficacy: The compound and its metal complexes have demonstrated antimicrobial activity against various strains of bacteria and fungi
Molecular Docking Studies: The compound has been studied using molecular docking techniques to understand its binding interactions with various biological targets. These studies provide insights into the compound’s potential therapeutic applications.
Charge Transfer Studies: Computational studies have shown that the compound exhibits intra-molecular charge transfer properties, making it a potential candidate for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is likely due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL can be compared with other imidazole derivatives, such as:
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has similar structural features but contains a chlorine atom instead of a hydroxyl group.
Benzimidazole derivatives: These compounds have a benzimidazole core structure and exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Imidazole-containing drugs: Commercially available drugs such as clotrimazole (antifungal), miconazole (antifungal), and metronidazole (antibacterial) contain imidazole rings and are used to treat various infections.
The uniqueness of this compound lies in its specific substitution pattern and the combination of phenolic and imidazole functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-35-26-18-12-21(13-19-26)27-20-32-29(23-10-6-3-7-11-23)28(22-8-4-2-5-9-22)31-30(32)33(27)24-14-16-25(34)17-15-24/h2-20,34H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZJCAIESVRINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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